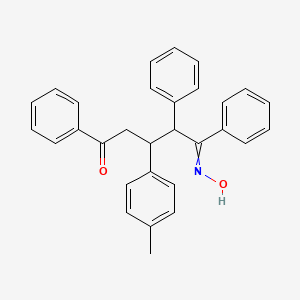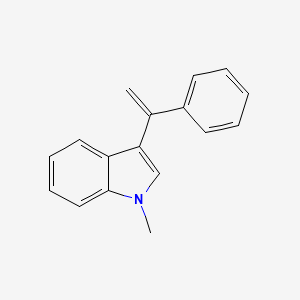
Benzeneethanamine, N,N-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, N,N-diphenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an ethanamine group, with two phenyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N,N-diphenyl- typically involves the reaction of benzyl chloride with diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, N,N-diphenyl- may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the large-scale production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, N,N-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic reagents such as sodium amide or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzeneethanamine, N,N-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A related compound with a similar structure but lacking the diphenyl groups.
Diphenylamine: Another related compound with two phenyl groups attached to a nitrogen atom but lacking the ethanamine group.
Uniqueness
Benzeneethanamine, N,N-diphenyl- is unique due to the presence of both the benzene ring and the diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
115419-49-3 |
|---|---|
Formule moléculaire |
C20H19N |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-phenyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clé InChI |
WYOQUZIBSHOZGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


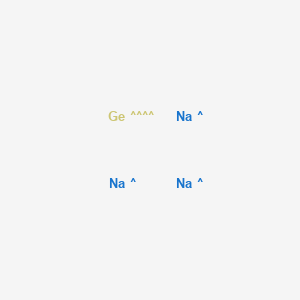
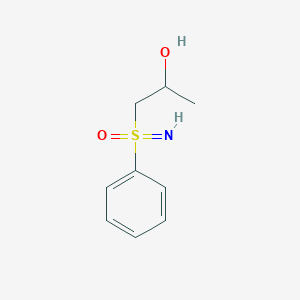
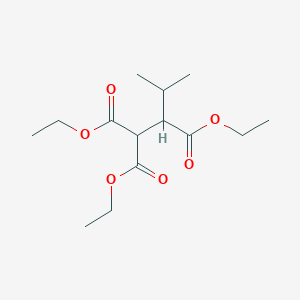


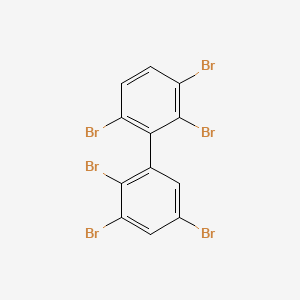
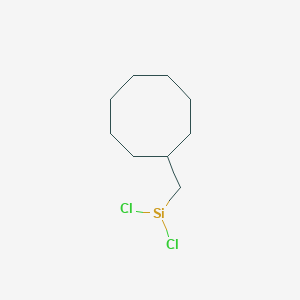
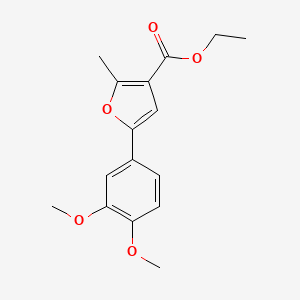

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
